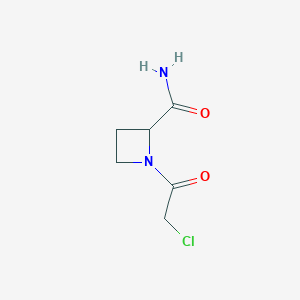

1-(2-Chloroacetyl)azetidine-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9ClN2O2 |

|---|---|

Molecular Weight |

176.60 g/mol |

IUPAC Name |

1-(2-chloroacetyl)azetidine-2-carboxamide |

InChI |

InChI=1S/C6H9ClN2O2/c7-3-5(10)9-2-1-4(9)6(8)11/h4H,1-3H2,(H2,8,11) |

InChI Key |

ZLPMJCHXWRSESP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1C(=O)N)C(=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Chloroacetyl Azetidine 2 Carboxamide

Retrosynthetic Analysis of the 1-(2-Chloroacetyl)azetidine-2-carboxamide Scaffold

A logical retrosynthetic analysis of the target compound, this compound, suggests two primary disconnection points. The first is the amide bond at the N1 position of the azetidine (B1206935) ring, generated via N-acylation. This leads back to azetidine-2-carboxamide (B111606) and a chloroacetylating agent, such as chloroacetyl chloride. The second key disconnection is the C2-carboxamide, which can be formed from a corresponding carboxylic acid.

This analysis reveals two plausible synthetic pathways:

Pathway A : Begins with azetidine-2-carboxylic acid, which is first converted to azetidine-2-carboxamide. The secondary amine of the azetidine ring is then acylated using chloroacetyl chloride to yield the final product.

Pathway B : Starts with the N-acylation of azetidine-2-carboxylic acid with chloroacetyl chloride to form 1-(2-chloroacetyl)azetidine-2-carboxylic acid. Subsequent amidation of the carboxylic acid group furnishes the target molecule.

Precursors and Starting Materials for Azetidine-2-carboxamide Synthesis

The synthesis of the azetidine-2-carboxamide core relies heavily on the availability of its corresponding carboxylic acid, azetidine-2-carboxylic acid. This non-proteinogenic amino acid is the primary precursor, and its stereochemistry dictates the chirality of the final product.

Azetidine-2-carboxylic acid and its derivatives are pivotal building blocks for accessing the target scaffold. mdpi.comnih.gov Various synthetic routes have been established to produce racemic or enantiomerically pure forms of this precursor. A common strategy involves the intramolecular cyclization of a linear precursor containing an amine and a suitable leaving group. For instance, an improved method for synthesizing azetidine-2-carboxylic acid starts from γ-butyrolactone, proceeding through bromination, esterification, cyclization, and hydrogenation. researchgate.net

Once obtained, the carboxylic acid must be converted to a primary amide. This transformation is typically achieved using standard peptide coupling reagents or by converting the acid to a more reactive species, such as an acyl chloride, followed by reaction with ammonia (B1221849) or an ammonia equivalent.

For stereospecific synthesis, L-Azetidine-2-carboxylic acid is the key starting material. The demand for enantiomerically pure forms has driven the development of several asymmetric syntheses. nih.gov These methods often employ chiral auxiliaries or enzymatic resolutions.

One effective approach involves the use of an optically active α-methylbenzylamine as a chiral auxiliary to guide the stereochemistry during the formation of the azetidine ring via intramolecular alkylation. nih.govacs.org Another efficient route to (S)-azetidine-2-carboxylic acid utilizes malonic ester intermediates, where the four-membered ring is formed by reacting dimethyl (S)-(1′-methyl)benzylaminomalonate with 1,2-dibromoethane. oup.comtandfonline.com These enantioselective methods are critical for producing chiral molecules for specific applications.

| Starting Material | Key Strategy | Outcome | Reference |

|---|---|---|---|

| γ-Butyrolactone | Bromination, cyclization, hydrogenation, resolution | L-Azetidine-2-carboxylic acid | researchgate.netresearchgate.net |

| Linear precursor with α-methylbenzylamine | Intramolecular alkylation with chiral auxiliary | Both enantiomers of Azetidine-2-carboxylic acid | nih.gov |

| Dimethyl (S)-(1′-methyl)benzylaminomalonate | Cyclization with 1,2-dibromoethane | (S)-Azetidine-2-carboxylic acid | oup.comtandfonline.com |

The strained four-membered azetidine ring can be constructed from various acyclic amino acid derivatives. Early syntheses demonstrated that optically inactive azetidine-2-carboxylic acid could be obtained in low yields from γ-aminobutyric acid (GABA) via α-bromination and subsequent base-induced ring closure. wikipedia.org An optically active form was similarly prepared from α,γ-diaminobutyric acid dihydrochloride. wikipedia.org

More recently, biosynthetic pathways have been elucidated, showing that azetidine-2-carboxylic acid synthases can catalyze the intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM) to form the azetidine ring, highlighting a biological route to this important precursor. nih.gov The formation of the azetidine ring is often achieved through intramolecular SN2 reactions where a nitrogen atom attacks a carbon bearing a leaving group. frontiersin.org

Chloroacetylation Strategies

The final key step in the synthesis is the introduction of the chloroacetyl group onto the nitrogen atom of the azetidine ring. This is a standard N-acylation reaction.

Chloroacetyl chloride is a highly reactive and efficient reagent for the N-chloroacetylation of amines. tandfonline.comtandfonline.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include tertiary amines like triethylamine (B128534) or non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). sphinxsai.comresearchgate.net The choice of solvent and base is crucial to optimize yield and minimize side reactions. A variety of solvents can be used, including tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and dioxane. sphinxsai.com

Recent methodologies have focused on developing more environmentally friendly and chemoselective conditions. For instance, highly selective N-chloroacetylation of amino compounds has been achieved in a phosphate (B84403) buffer system, which offers a metal-free, biocompatible alternative to traditional organic solvents. tandfonline.comtandfonline.com This method has proven effective for various amino compounds, including amino alcohols and amino acids, suggesting its applicability to the azetidine-2-carboxamide substrate. tandfonline.com

| Substrate Type | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Aromatic Amines | DBU | THF | High yields (75-95%) at room temperature. | sphinxsai.com |

| Amino Alcohols, Amino Acids | Phosphate Buffer (as HCl scavenger) | Water | Metal-free, bio-compatible, rapid (20 min). | tandfonline.comtandfonline.com |

| Anilines | Triethylamine (TEA) | DMF | Standard conditions for chloroacetanilide synthesis. | researchgate.net |

Reaction Conditions and Catalysis for Acylation

The introduction of the 2-chloroacetyl group onto the nitrogen atom of the azetidine ring is a crucial step in the synthesis of this compound. This N-acylation is typically achieved by reacting an azetidine-2-carboxylate or carboxamide precursor with a suitable acylating agent, such as chloroacetyl chloride. The reaction conditions are critical to ensure high yield and prevent unwanted side reactions.

Analogous reactions, such as the acylation of L-proline, provide a well-established model for this transformation. nih.govbeilstein-journals.org In a typical procedure, the amino acid precursor is suspended in an appropriate solvent, and the chloroacetyl chloride is added. The reaction mixture is then often heated to drive the reaction to completion. nih.govbeilstein-journals.org Triethylamine is frequently used as a base in similar acylation reactions, particularly in Staudinger syntheses, to neutralize the HCl generated during the reaction. researchgate.netmdpi.com The choice of solvent is important; tetrahydrofuran (THF) and dichloromethane (DCM) are commonly employed. nih.govbeilstein-journals.orgmdpi.com

| Parameter | Condition | Rationale / Reference |

| Acylating Agent | Chloroacetyl chloride | Highly reactive, commonly used for chloroacetylation. nih.govbeilstein-journals.orgresearchgate.net |

| Starting Material | Azetidine-2-carboxylic acid or its ester/amide | The substrate for the N-acylation reaction. |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂) | Aprotic solvents that dissolve reagents and are inert under reaction conditions. nih.govbeilstein-journals.orgmdpi.com |

| Temperature | Room temperature to reflux | Heating can be required to ensure the reaction proceeds to completion. nih.govbeilstein-journals.org Low temperatures (-82 °C to 0 °C) are used in some systems to control selectivity. mdpi.com |

| Base (optional) | Triethylamine | Used to scavenge the HCl byproduct, preventing protonation of the starting amine and driving the reaction forward. researchgate.netmdpi.com |

Formation of the Azetidine-2-carboxamide Moiety

The synthesis of the carboxamide functional group at the C2 position of the azetidine ring can be accomplished through several standard organic transformations, primarily via direct amidation of the corresponding carboxylic acid or by converting other functional groups like esters or nitriles.

Amidation Reactions

The most direct route to the azetidine-2-carboxamide moiety is the amidation of azetidine-2-carboxylic acid or its N-acylated derivative. This transformation typically involves the activation of the carboxylic acid group followed by reaction with an ammonia source. A common method, analogous to peptide synthesis, uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). In this procedure, the N-acylated carboxylic acid is treated with DCC to form an active intermediate, which is then reacted with ammonium (B1175870) bicarbonate to yield the desired primary amide. nih.govbeilstein-journals.org

| Method | Reagents | Key Features |

| DCC Coupling | 1. Dicyclohexylcarbodiimide (DCC) 2. Ammonium Bicarbonate (NH₄HCO₃) | A standard method for amide formation from carboxylic acids. The reaction is typically run at moderate temperatures (10-25 °C) in a solvent like DCM. nih.govbeilstein-journals.org |

| Mixed Anhydride | 1. Isobutylchloroformate, N-methylmorpholine 2. Ammonia source | The carboxylic acid is converted to a mixed anhydride, which then reacts with ammonia. This method is common in peptide synthesis. umich.edu |

Conversion from Nitrile or Ester Precursors

Alternatively, the carboxamide can be generated from other precursors such as esters or nitriles.

From Esters: Azetidine-2-carboxylate esters can be converted to the corresponding carboxamide through ammonolysis. This involves reacting the ester with a concentrated solution of ammonia, often in a solvent like methanol. This reaction can be slow, sometimes requiring several days at room temperature to proceed to completion, but it can be highly efficient, with some conversions reaching quantitative yields. rsc.org

From Nitriles: While the conversion of a nitrile to a carboxamide is a standard procedure (typically involving controlled partial hydrolysis under acidic or basic conditions), the literature more commonly describes the reverse reaction for related structures: the dehydration of an amide to a nitrile using reagents like trifluoroacetic anhydride. nih.govbeilstein-journals.org However, the synthesis of azetidine-2-carbonitriles is a known process, establishing them as potential, albeit less direct, precursors to the carboxamide. rsc.org

Stereoselective Synthesis of Azetidine-2-carboxamide Derivatives

The C2 carbon of azetidine-2-carboxamide is a stereocenter, meaning the compound can exist as two enantiomers, (S) and (R). The biological activity of such molecules is often dependent on their stereochemistry, making stereoselective synthesis a critical aspect of their preparation.

Control of Stereochemistry at Chiral Centers

Achieving control over the stereochemistry at the C2 position relies on asymmetric synthesis strategies. A prevalent approach is the use of a chiral auxiliary. For instance, optically active α-methylbenzylamine can be used to introduce chirality early in the synthesis. nih.govoup.comacs.org The diastereomers formed can then be separated, and subsequent removal of the chiral auxiliary yields the enantiomerically pure azetidine derivative.

Another powerful technique is asymmetric catalysis, particularly asymmetric hydrogenation of a prochiral precursor. acs.orgchemrxiv.org For example, unsaturated azetinyl-carboxylic acids can be reduced using a chiral ruthenium catalyst to furnish functionalized azetidine carboxylic acids with high enantiomeric excess. acs.orgchemrxiv.org

A third strategy involves intramolecular cyclization of a chiral precursor derived from the "chiral pool." Starting with a readily available, enantiomerically pure molecule like L-aspartic acid ensures that the stereocenter is set from the beginning, and its configuration is retained throughout the synthetic sequence. researchgate.net

| Strategy | Method | Example |

| Chiral Auxiliary | Use of (S)-α-methylbenzylamine to form diastereomeric intermediates that can be separated. nih.govoup.com | Krapcho dealkoxycarbonylation of a dicarboxylate precursor proceeds with preferential formation of the desired (2S,1'S)-monoester. nih.govoup.com |

| Asymmetric Catalysis | Ru-catalyzed enantioselective hydrogenation of prochiral azetinyl-carboxylic acids. acs.orgchemrxiv.org | Reduction of various aryl- and alkyl-substituted azetines can yield products with enantiomeric ratios up to 94:6. chemrxiv.org |

| Chiral Pool Synthesis | Intramolecular cyclization of a derivative of a natural amino acid like L-aspartic acid. researchgate.net | Ensures the final product retains the (S)-stereochemistry of the starting material. |

Influence of Starting Material Stereochemistry

The stereochemistry of the starting material directly dictates the stereochemistry of the final azetidine product in many synthetic routes. This principle is fundamental to chiral pool synthesis and the use of chiral auxiliaries.

When a chiral starting material such as (R)-phenylglycinol is used, it serves as the source of chirality, leading to the formation of a specific enantiomer of the azetidine product. nih.gov Similarly, syntheses commencing with (S)-azetidine-2-carboxylic acid, which can be obtained through efficient, multi-step routes, will yield products with the (S)-configuration, assuming no inversion of the stereocenter occurs in subsequent steps. nih.govoup.com The use of a chiral auxiliary, such as (S)-(1'-methyl)benzylamine, on an achiral precursor leads to the formation of diastereomers. The stereochemistry of the auxiliary determines the configuration of these diastereomers, allowing for the isolation of a specific stereoisomer of the azetidine ring after separation and cleavage of the auxiliary. nih.govoup.com This demonstrates a direct transfer and influence of the initial stereochemical information to the final product.

Synthetic Challenges and Methodological Innovations in the Synthesis of this compound

The synthesis of this compound and related azetidine derivatives is a field marked by significant challenges, primarily stemming from the inherent strain of the four-membered ring. However, persistent research has led to innovative methodologies designed to overcome these hurdles, improve efficiency, and expand the accessibility of these valuable chemical entities.

Addressing Azetidine Ring Strain in Synthesis

The primary obstacle in the synthesis of azetidines is the substantial ring strain inherent to the four-membered heterocyclic system. rsc.orgrsc.org With a ring strain energy of approximately 25.4 kcal/mol, the azetidine ring is significantly more strained than its five-membered pyrrolidine (B122466) counterpart (5.4 kcal/mol) but more stable than the highly reactive three-membered aziridine (B145994) ring (27.7 kcal/mol). rsc.orgresearchgate.net This intermediate level of strain energy dictates both the synthetic difficulty and the unique reactivity of the azetidine scaffold. rsc.orgresearchgate.net

The formation of the azetidine ring is an entropically and enthalpically unfavorable process. Overcoming this thermodynamic barrier requires carefully designed synthetic strategies. umich.edu Common and foundational methods for constructing the azetidine ring involve intramolecular cyclization reactions. researchgate.net These approaches typically utilize acyclic precursors where the key bond formation is facilitated by positioning a nucleophilic nitrogen atom in proximity to an electrophilic carbon center, effectively promoting the challenging 4-exo-tet cyclization.

Key strategies to address ring strain include:

Intramolecular SN2 Reactions: This is a widely used strategy involving the cyclization of γ-amino alcohols or their derivatives, such as 1,3-haloamines. researchgate.netnih.gov The hydroxyl or halide group serves as a leaving group, which is displaced by the terminal amine to forge the cyclic structure. nih.gov

Palladium-Catalyzed C-H Amination: Modern synthetic methods have introduced advanced catalytic systems to facilitate ring closure. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of an amine substrate provides a powerful route to functionalized azetidines. rsc.orgorganic-chemistry.org This method avoids the need for pre-functionalized starting materials, offering a more direct and efficient pathway. rsc.org

Ring Expansion: An alternative approach involves the expansion of smaller, more readily available rings. For example, ring expansion of aziridines can be used to form azetidines. organic-chemistry.orgacs.org This strategy leverages the strain release from the three-membered ring to help drive the formation of the four-membered system.

The successful synthesis of azetidines, therefore, hinges on methodologies that can effectively manage the high activation energy associated with forming the strained four-membered ring.

One-Pot Synthesis Approaches

To enhance synthetic efficiency, reduce waste, and simplify purification processes, one-pot methodologies for azetidine synthesis have been developed. These approaches combine multiple reaction steps into a single procedural sequence without the isolation of intermediates, offering significant advantages in both laboratory and industrial settings. organic-chemistry.orgresearchgate.net

One notable strategy involves the nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.org In this process, a five-membered ring precursor undergoes a base-promoted contraction to yield the corresponding four-membered N-sulfonylazetidine, incorporating various nucleophiles in a single operation. organic-chemistry.org Another efficient one-pot method utilizes microwave irradiation to promote the cyclocondensation of alkyl dihalides with primary amines in an aqueous medium, providing a rapid and straightforward route to the azetidine core. organic-chemistry.org

Multicomponent reactions (MCRs) also represent a powerful one-pot strategy. For instance, the reaction between an amine, an acetylenic compound, and an arylsulfonyl isocyanate can lead to the formation of highly functionalized azetidine-2,4-diones in a single step. researchgate.net While not directly yielding this compound, these methods highlight the potential of MCRs to rapidly assemble complex azetidine structures from simple starting materials. A patent also describes a one-pot method for the synthesis of a related pyrrolidine derivative by reacting L-prolinamide with chloroacetyl chloride, where the reagent serves as both the acylating and dehydrating agent, showcasing an industrially relevant approach to efficiency. google.com

| One-Pot Strategy | Key Reactants | Resulting Azetidine Derivative | Reference |

|---|---|---|---|

| Ring Contraction | α-bromo N-sulfonylpyrrolidinones, Nucleophiles (alcohols, anilines) | α-Carbonylated N-sulfonylazetidines | organic-chemistry.org |

| Microwave-Assisted Cyclocondensation | Alkyl dihalides, Primary amines | Substituted Azetidines | organic-chemistry.org |

| Multicomponent Reaction | Amines, Acetylenecarboxylates, Arylsulfonyl isocyanates | Azetidine-2,4-diones | researchgate.net |

Cycloaddition Approaches to Azetidine Derivatives

Cycloaddition reactions offer a powerful and direct means of constructing the azetidine ring by forming two new bonds in a single step. rsc.org These methods are particularly valuable for controlling stereochemistry and rapidly building molecular complexity.

The [2+2] cycloaddition is the most prominent of these strategies. Key examples include:

Staudinger Synthesis: This classic reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). mdpi.com The reaction of an imine with chloroacetyl chloride in the presence of a base, which generates a chloroketene in situ, is a direct and relevant method for synthesizing substituted 2-azetidinones. mdpi.comresearchgate.net The reaction proceeds through a zwitterionic intermediate, followed by electrocyclization to yield the four-membered ring. mdpi.com

Aza Paternò–Büchi Reaction: This is the photochemical [2+2] cycloaddition between an imine and an alkene. rsc.org Recent advancements have enabled this reaction to be performed using visible light and a photocatalyst, offering a milder and more general protocol for accessing a wide range of functionalized azetidines. chemrxiv.orgresearchgate.net

Ketene-Imine Cycloaddition: Ketenes, often generated in situ from acyl chlorides and a tertiary amine, can be trapped by imines to produce azetidinones. mdpi.com This approach is frequently used to synthesize hybrid molecules where the β-lactam ring is fused to other bioactive heterocycles. mdpi.com

Beyond [2+2] cycloadditions, other modes have been explored. [3+1] cycloaddition reactions, such as the annulation between a cyclopropane (B1198618) 1,1-diester and an aromatic amine, can provide access to the azetidine framework. organic-chemistry.org Furthermore, [3+2] cycloadditions involving azetine intermediates can be used to construct more complex fused heterocyclic systems containing an azetidine ring. nih.gov

| Cycloaddition Type | Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|---|

| [2+2] Staudinger Synthesis | Ketene (from Acyl Chloride) | Imine | β-Lactam (Azetidin-2-one) | mdpi.com |

| [2+2] Aza Paternò–Büchi | Imine (excited state) | Alkene | Azetidine | rsc.orgresearchgate.net |

| [2+2] Visible Light-Mediated | Oxime | Olefin | Azetidine | chemrxiv.org |

| [3+1] Annulation | Cyclopropane 1,1-diester | Aromatic Amine | Azetidine | organic-chemistry.org |

| [3+2] Cycloaddition | 1-Azetine | Nitrile Oxide | Bicyclic Azetidine | nih.gov |

Chemical Reactivity and Transformational Chemistry

Reactions of the 2-Chloroacetyl Moiety

The 2-chloroacetyl group is a prominent feature of the molecule, characterized by a carbonyl group attached to a carbon bearing a chlorine atom. This arrangement renders the methylene (B1212753) carbon (the carbon adjacent to the carbonyl and chlorine) highly electrophilic and susceptible to attack by a variety of nucleophiles.

Nucleophilic Substitution Reactions

The primary mode of reactivity for the 2-chloroacetyl group is nucleophilic acyl substitution, specifically an SN2-type reaction at the α-carbon. The chlorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the adjacent carbonyl group. This moiety readily reacts with a wide range of nucleophiles to form a new covalent bond. libretexts.orgyoutube.com

A notable application of this reactivity is in bioconjugation, where the chloroacetyl group is used to selectively react with thiol groups of cysteine residues in peptides and proteins to form stable thioether linkages. nih.govresearchgate.net This reaction is efficient and proceeds under mild conditions. Other nucleophiles, such as amines, azides, and carboxylates, can also displace the chloride ion, leading to the formation of diverse derivatives.

| Nucleophile | Resulting Linkage | Product Class |

|---|---|---|

| Thiol (e.g., Cysteine) | Thioether | S-alkylated derivative |

| Primary/Secondary Amine | Amino | Glycinamide derivative |

| Azide ion (N₃⁻) | Azido | Azidoacetyl derivative |

| Carboxylate (RCOO⁻) | Ester | Acylal derivative |

| Hydroxide (B78521) (OH⁻) | Hydroxy | Hydroxyacetyl derivative |

Potential for Electrophilic Activation

The electrophilicity of the α-carbon in the chloroacetyl group can be further enhanced. While the carbonyl group itself provides activation, the use of Lewis acids could, in principle, coordinate to the carbonyl oxygen. This coordination would increase the positive partial charge on the carbonyl carbon and, through inductive effects, further polarize the C-Cl bond, making the α-carbon an even more potent target for weaker nucleophiles. youtube.com This strategy is a common principle in carbonyl chemistry to enhance reactivity. The chloroacetyl group itself is an electrophile, and its primary role is to react with nucleophiles rather than being activated for attack by electrophiles. nih.gov

Reactions of the Azetidine-2-carboxamide (B111606) Group

The azetidine-2-carboxamide portion of the molecule consists of a primary amide attached to the C2 position of the azetidine (B1206935) ring. This functional group offers pathways for hydrolysis and derivatization.

Amide Hydrolysis and Derivatization

Amides are generally the least reactive of the carboxylic acid derivatives due to resonance stabilization. vanderbilt.edu Consequently, the hydrolysis of the carboxamide group in 1-(2-chloroacetyl)azetidine-2-carboxamide to the corresponding carboxylic acid requires forcing conditions, such as prolonged heating with strong aqueous acid or base. masterorganicchemistry.comlibretexts.org

Acid-catalyzed hydrolysis : Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water. masterorganicchemistry.com

Base-catalyzed hydrolysis (saponification) : Direct attack of a hydroxide ion on the carbonyl carbon forms a tetrahedral intermediate, which then expels the amide anion (or its protonated form) as a leaving group. masterorganicchemistry.com

| Condition | Reagents | Product |

|---|---|---|

| Acidic | Aqueous Acid (e.g., HCl, H₂SO₄), Heat | 1-(2-Chloroacetyl)azetidine-2-carboxylic acid + Ammonium (B1175870) salt |

| Basic | Aqueous Base (e.g., NaOH, KOH), Heat | Salt of 1-(2-Chloroacetyl)azetidine-2-carboxylic acid + Ammonia (B1221849) |

Beyond hydrolysis, derivatization can occur. For instance, dehydration of the primary amide could yield a nitrile, although this typically requires harsh reagents.

Modifications at the Carboxamide Nitrogen

The nitrogen of the primary amide bears two protons that can participate in reactions. While amides are not strongly acidic, deprotonation can be achieved with a very strong base to form an amidate anion. This anion could then, in theory, be alkylated or acylated, although such reactions are less common compared to reactions at the carbonyl carbon. The amide N-H bonds are also good hydrogen bond donors, a property that influences the molecule's intermolecular interactions. vanderbilt.edu

Transformations of the Azetidine Ring

Azetidines are four-membered nitrogen-containing heterocycles. Their reactivity is largely driven by the considerable ring strain (approximately 25.5 kcal/mol), making them more reactive than their five- or six-membered counterparts, though significantly more stable than three-membered aziridines. rsc.org This inherent strain makes the azetidine ring susceptible to ring-opening and ring-expansion reactions. rsc.orgrsc.org

Nucleophilic ring-opening is a major reaction pathway for azetidines. magtech.com.cn These reactions often require activation of the ring, either through protonation or quaternization of the ring nitrogen, or by catalysis with a Lewis acid. magtech.com.cn The regioselectivity of the nucleophilic attack is influenced by the substituents on the ring. For azetidines with a carboxamide group at the C2 position, the C2-N bond is susceptible to cleavage because the substituent can stabilize a transition state or intermediate involved in the ring-opening process. magtech.com.cn A study on the degradation of a related azetidine core demonstrated a mechanism involving the formation of an azetidinium ion, which subsequently leads to ring opening. nih.gov Enzyme-catalyzed hydrolytic opening of the azetidine ring has also been documented in metabolic pathways. nih.gov

Beyond simple ring-opening, azetidines can undergo rearrangements and expansions to form larger, more stable heterocyclic systems like pyrrolidines or piperidines. rsc.orgnih.gov

| Transformation Type | Description | Potential Outcome |

|---|---|---|

| Nucleophilic Ring-Opening | Attack by a nucleophile at a ring carbon (C2 or C4), leading to C-N bond cleavage. Often requires acid catalysis. magtech.com.cn | γ-Aminobutyric acid derivatives |

| Ring Expansion | Insertion of a carbon atom into the ring, often via rearrangement of an intermediate ylide. nih.gov | Pyrrolidine (B122466) derivatives |

| Rearrangement Reactions | Skeletal rearrangement to form other heterocyclic structures, such as isoxazolidines. rsc.org | Isoxazolidine derivatives |

| Reductive Ring-Opening | Cleavage of a C-N bond using reducing agents. | Substituted acyclic amines |

Ring-Opening Reactions of Azetidines

The significant ring strain of approximately 25.4 kcal/mol makes azetidines susceptible to ring-opening reactions, a key aspect of their transformational chemistry. rsc.org These reactions provide a pathway to highly substituted acyclic amines. rsc.org The regioselectivity of the ring cleavage is heavily influenced by the substituents on the azetidine ring. magtech.com.cn

In derivatives like this compound, the presence of an electron-withdrawing carboxamide group at the C2 position can control the site of nucleophilic attack. Nucleophiles tend to attack the carbon atom adjacent to the nitrogen that is attached to the stabilizing group (in this case, the carboxamide). magtech.com.cn This is due to the electronic effect of the carboxamide group, which can stabilize the transition states or intermediates generated during the reaction, making the adjacent C-N bond more susceptible to cleavage. magtech.com.cn

These ring-opening reactions often require activation, for instance, through the use of Lewis acids or by converting the azetidine into a more reactive quaternary ammonium salt (an azetidinium salt). magtech.com.cnresearchgate.net The azetidinium ion significantly enhances the ring's susceptibility to nucleophilic attack. For example, nucleophiles like halide ions can readily open the ring to form 3-halopropyl amine derivatives. researchgate.net Enzymatic hydrolysis has also been demonstrated as a method for the ring-opening of the parent compound, L-azetidine-2-carboxylate, highlighting a biological pathway for cleaving the strained ring. rsc.orgnih.gov

| Reaction Type | Conditions/Reagents | Outcome | Reference |

| Nucleophilic Ring Opening | Lewis Acid Catalysis, Nucleophile (e.g., halides, thiols) | Regioselective cleavage of C-N bond to form substituted γ-amino acids or derivatives. | magtech.com.cn |

| Azetidinium Salt Opening | Quaternization followed by nucleophilic attack (e.g., Bu₄NX) | Formation of tertiary alkyl halides. | researchgate.net |

| Enzymatic Hydrolysis | L-azetidine-2-carboxylate hydrolase (AC hydrolase) | Production of 2-hydroxy-4-aminobutyrate from the parent amino acid. | nih.gov |

Stability and Reactivity of the Four-Membered Ring

The reactivity of the azetidine ring is a direct consequence of its inherent strain. rsc.org This strain lies between that of the highly reactive and less stable three-membered aziridines (27.7 kcal/mol) and the relatively unreactive five-membered pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of strain endows azetidines with a unique balance of stability for handling and sufficient reactivity for synthetic transformations. rsc.org

The N-chloroacetyl group on this compound plays a crucial role in modulating the ring's reactivity. As an N-acyl group, it is electron-withdrawing, which can influence the conformation and electronic properties of the ring. This acylation can activate the ring towards certain transformations. The reactivity is also dependent on the nature of other substituents. For instance, the presence of a carboxamide group at the C2 position influences the electronic distribution and potential reaction pathways. magtech.com.cn The stability of azetidine derivatives can be manipulated through the choice of protecting groups on the nitrogen atom, which in this case is the chloroacetyl group, serving as both a functional handle and a modulator of reactivity. researchgate.net

Derivatization and Analog Synthesis

The structure of this compound serves as a valuable scaffold for the synthesis of diverse analogs and derivatives. The reactive chloroacetyl moiety and the core azetidine-2-carboxamide structure provide multiple points for chemical modification.

Introduction of Substituents for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For azetidine derivatives, SAR studies often involve introducing a variety of substituents to probe their effects on efficacy and selectivity. The chloroacetyl group in this compound is an excellent electrophilic handle for introducing new functionalities via nucleophilic substitution.

By reacting the compound with various nucleophiles (e.g., amines, thiols, phenols), a library of analogs with diverse side chains can be generated. For example, studies on related azetidin-2-one (B1220530) structures have shown that the nature of substituents has a profound impact on biological activity. acgpubs.org Modifications such as introducing nitro, chloro, or bromo groups onto an aromatic ring attached to the azetidinone scaffold resulted in significant variations in antimicrobial and antitubercular activities. acgpubs.org Similarly, replacing a nitro group with other functionalities like azides, esters, or various amides has been used to explore the SAR of other complex molecules, a strategy directly applicable to derivatives of this compound. mdpi.com These modifications allow for the systematic evaluation of how factors like electronics, sterics, and hydrogen-bonding capacity influence the molecule's interaction with its biological target.

| Modification Site | Example Substituents | Potential Impact on Activity | Reference |

| N-Acetyl Group (via Cl substitution) | Aryl amines, Alkyl thiols, Heterocycles | Modulates potency, selectivity, and pharmacokinetic properties. | acgpubs.org |

| Aromatic Rings (on derivatives) | Nitro (-NO₂), Chloro (-Cl), Bromo (-Br) | Alters electronic properties and can significantly enhance or decrease biological efficacy. | acgpubs.org |

| Carboxamide (-CONH₂) | N-alkylation, Conversion to esters or acids | Changes hydrogen bonding potential and solubility. | mdpi.com |

Formation of Hybrid Molecules

The concept of creating hybrid molecules involves combining two or more distinct pharmacophores into a single chemical entity with the goal of achieving synergistic or additive biological effects. mdpi.com The this compound scaffold is well-suited for this approach. The reactive chloroacetyl group allows for the covalent linkage of the azetidine core to other bioactive heterocyclic systems. mdpi.com

For instance, the Staudinger synthesis, which often uses chloroacetyl chloride to form β-lactam rings, is a common method for creating hybrid molecules where the azetidin-2-one ring is fused or linked to other heterocycles like coumarins, indoles, or thiazoles. mdpi.com A similar strategy can be envisioned for this compound, where the chloroacetyl moiety acts as a linker. Furthermore, intramolecular cross-coupling reactions have been used to synthesize novel azetidine-fused 1,4-benzodiazepine (B1214927) derivatives, demonstrating the utility of azetidine carboxamides in constructing complex, polycyclic hybrid systems. researchgate.net This approach allows for the exploration of new chemical space and the development of novel therapeutic agents with potentially improved properties.

Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms within the molecule. The expected ¹H NMR spectrum of 1-(2-Chloroacetyl)azetidine-2-carboxamide would exhibit characteristic signals corresponding to the protons of the azetidine (B1206935) ring, the chloroacetyl group, and the carboxamide group.

The protons on the strained four-membered azetidine ring are expected to show complex splitting patterns due to geminal and vicinal coupling. The methine proton at the C2 position (adjacent to the carboxamide) would likely appear as a multiplet. The methylene (B1212753) protons of the chloroacetyl group (-CO-CH₂-Cl) are anticipated to appear as a distinct singlet in the 4.0-4.5 ppm region, shifted downfield due to the deshielding effects of the adjacent carbonyl and chlorine atom. The two protons of the primary amide (-CONH₂) would typically appear as two separate, often broad, signals in the downfield region (typically 7.5-8.5 ppm), confirming the presence of this functional group. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CONH₂ | ~7.5 - 8.5 | Broad Singlet (2H) |

| -CO-CH -N- | Multiplet (1H) | |

| -CO-CH₂ -Cl | ~4.0 - 4.5 | Singlet (2H) |

| Azetidine Ring -CH₂- | Multiplets (4H) |

Note: Predicted values are based on general principles and data from analogous structures.

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to map the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal.

The spectrum is expected to show five signals. The two carbonyl carbons—one from the chloroacetyl group and one from the carboxamide group—would resonate significantly downfield, typically in the 165-180 ppm range, due to the strong deshielding effect of the double-bonded oxygen. libretexts.orgwisc.edu The carbon of the chloroacetyl group bonded to chlorine (-CH₂Cl) would appear in the 40-50 ppm region. The three carbons of the azetidine ring would appear in the aliphatic region, with their exact shifts influenced by the ring strain and substitution. The C2 carbon, bonded to both the nitrogen and the carboxamide group, would be the most downfield of the ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C O-NH₂ | ~170 - 175 |

| -N-C O-CH₂Cl | ~165 - 170 |

| -C H- (Azetidine C2) | ~55 - 65 |

| -C H₂-Cl | ~40 - 50 |

| Azetidine Ring -C H₂- | ~20 - 40 |

Note: Predicted values are based on general principles and data from analogous structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.

Key expected absorptions include:

N-H Stretching: Primary amides typically show two bands in the region of 3170-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. nih.gov

C=O Stretching (Amide I Band): A strong, prominent absorption band is expected between 1650 and 1680 cm⁻¹ for the carbonyl group of the primary amide. nih.gov A second C=O stretch from the chloroacetyl group would also be present, likely at a slightly higher frequency.

N-H Bending (Amide II Band): A band around 1620-1640 cm⁻¹ is characteristic of the N-H bending vibration in primary amides. nih.gov

C-H Stretching: Absorptions corresponding to sp³ C-H stretching in the azetidine ring and chloroacetyl group would appear just below 3000 cm⁻¹.

C-N Stretching: This vibration for the azetidine ring would be found in the fingerprint region.

C-Cl Stretching: A band in the 600-800 cm⁻¹ region would indicate the presence of the carbon-chlorine bond.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (-NH₂) | N-H Stretch | 3170 - 3500 | Medium (two bands) |

| Alkane (-CH₂-) | C-H Stretch | 2850 - 2960 | Medium |

| Amide Carbonyl (-CONH₂) | C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| Acetyl Carbonyl (-COCH₂Cl) | C=O Stretch | 1670 - 1700 | Strong |

| Amide (-NH₂) | N-H Bend (Amide II) | 1620 - 1640 | Medium |

| Alkyl Halide (-CH₂Cl) | C-Cl Stretch | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (Molecular Formula: C₆H₉ClN₂O₂), the molecular weight is 176.60 g/mol . In an electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 177.6. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a second peak [M+2+H]⁺ at m/z 179.6 that is approximately one-third the intensity of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways for amides often involve cleavage of the bonds adjacent to the carbonyl group. nih.gov Key fragment ions could arise from:

Loss of the chloroacetyl group.

Cleavage of the azetidine ring.

Loss of the carboxamide group.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a synthesized compound.

Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of chemical reactions and to determine the purity of a product. chemistryhall.com For a polar compound like this compound, a polar stationary phase like silica (B1680970) gel is typically used.

The choice of mobile phase (eluent) is critical for achieving good separation. A mixture of a moderately polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and a more polar solvent (e.g., methanol) is often effective. For carboxylic acids and amines, which can show "tailing" on silica plates, the addition of a small amount of acetic acid or triethylamine (B128534) to the eluent can improve the spot shape. researchgate.net The compound's position on the developed plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. In a synthesis reaction, the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value would indicate the reaction's progression. beilstein-journals.org Visualization can be achieved using UV light if the compound is UV-active, or by staining with reagents like iodine or potassium permanganate.

High-Performance Liquid Chromatography (HPLC)

Detailed research findings and data tables for the HPLC analysis of this compound are not available in the reviewed sources.

Ultra-Performance Liquid Chromatography (UPLC)

Detailed research findings and data tables for the UPLC analysis of this compound are not available in the reviewed sources.

Structural Aspects and Conformational Analysis of Azetidine Carboxamide Systems

Conformational Preferences of the Azetidine (B1206935) Ring

The azetidine ring is not planar and exhibits a puckered conformation. nih.gov This puckering is a strategy to alleviate some of the torsional strain inherent in a four-membered ring. The degree of puckering can be influenced by the nature and position of substituents on the ring. researchgate.net For L-azetidine-2-carboxylic acid (Aze), a precursor to the title compound, computational studies have shown that it can adopt either a puckered structure depending on the backbone conformation. nih.gov

The puckering of the azetidine ring is characterized by a dihedral angle. For the parent azetidine molecule, gas-phase electron diffraction studies have determined this angle to be 37°. rsc.org The presence of substituents, such as the 2-carboxamide (B11827560) and the N-chloroacetyl groups in 1-(2-Chloroacetyl)azetidine-2-carboxamide, will further influence the preferred puckering mode and the orientation of these functional groups.

Impact of Ring Strain on Molecular Geometry

The geometry of the azetidine ring is significantly distorted from ideal tetrahedral angles due to substantial ring strain. rsc.orgnih.gov The ring strain energy of azetidine is approximately 25.4 kcal/mol, which is considerably higher than that of the five-membered pyrrolidine (B122466) ring (5.4 kcal/mol) but slightly less than that of the three-membered aziridine (B145994) ring (27.7 kcal/mol). rsc.orgresearchgate.net This strain forces the internal bond angles of the ring to be compressed, leading to altered bond lengths and reactivity. nih.gov

This inherent strain has several consequences for the molecular geometry and chemical behavior of azetidine derivatives:

Increased Reactivity : The high ring strain makes azetidines more susceptible to ring-opening reactions compared to their less-strained, larger-ring counterparts. nih.govnih.gov This reactivity is a key feature exploited in various synthetic transformations. rsc.org

Rigid Scaffold : Despite the strain, the four-membered ring is relatively rigid compared to five- and six-membered rings. rsc.org This rigidity can be advantageous in drug design, as it provides a well-defined scaffold for the precise positioning of functional groups to interact with biological targets. nih.gov

Altered Bond Parameters : Studies on L-azetidine-2-carboxylic acid dipeptides have shown that the change in ring size compared to proline results in notable changes in the C'-N imide bond length and the bond angles around the N-C(alpha) bond. nih.gov

The chloroacetyl group on the nitrogen atom of this compound can further influence the ring's electronic properties and geometry through inductive effects.

Stereochemical Considerations within the Azetidine Scaffold

The stereochemistry of the azetidine ring is a critical aspect, particularly in the context of its biological activity and synthesis. The presence of stereocenters dictates the molecule's three-dimensional arrangement and its potential for specific interactions with chiral biological molecules.

The carbon atom at the 2-position of the azetidine ring in this compound is a chiral center. This gives rise to two enantiomeric forms: (S)-1-(2-chloroacetyl)azetidine-2-carboxamide and (R)-1-(2-chloroacetyl)azetidine-2-carboxamide. The absolute configuration at this center is crucial for biological activity. For instance, in a series of azetidine-2-carboxamide (B111606) analogues developed as STAT3 inhibitors, the (R)-enantiomer was found to be more potent than the (S)-enantiomer. acs.org

The synthesis of enantiomerically pure azetidine-2-carboxylic acid, a key precursor, is therefore of significant importance. nih.govacs.orgresearchgate.net Asymmetric synthesis strategies often employ chiral auxiliaries, such as optically active α-methylbenzylamine, to control the stereochemistry during the formation of the azetidine ring. nih.govacs.org

When multiple stereocenters are present or created during the synthesis of substituted azetidines, controlling the diastereoselectivity becomes a major challenge and a key objective. acs.org The relative stereochemistry of substituents on the azetidine ring can significantly impact the molecule's shape and properties.

Several synthetic methods have been developed to achieve high diastereoselectivity in the formation of substituted azetidines. nih.govacs.org For example, the iodine-mediated cyclization of certain homoallyl amines yields cis-2,4-disubstituted azetidines with high stereocontrol. nih.gov Similarly, diastereoselective α-alkylation of N-substituted azetidine-2-carboxylic acid esters has been achieved using N-borane complexes, although the yields and diastereoselectivities can vary depending on the starting isomers. rsc.org The relatively rigid nature of the four-membered ring allows for stereoselective functionalization by taking advantage of the steric influence of existing substituents. rsc.org

Recent advances have demonstrated that copper-catalyzed boryl allylation of azetines can produce 2,3-disubstituted azetidines as single isomers with complete control over chemo-, regio-, enantio-, and diastereoselectivity. acs.org

Comparative Structural Analysis with Pyrrolidine Analogues

Comparing the structural features of azetidine carboxamides with their five-membered pyrrolidine analogues provides valuable insights into the effects of ring size on conformation and flexibility. nih.gov Pyrrolidine, the core of the amino acid proline, is a common scaffold in many biologically active molecules. wikipedia.orgnih.gov

The most fundamental difference between azetidine and pyrrolidine is the ring size—a four-membered versus a five-membered heterocycle. This seemingly small difference has profound implications for the molecule's structure and properties.

| Feature | Azetidine Ring | Pyrrolidine Ring |

| Ring Size | 4-membered | 5-membered |

| Ring Strain | High (~25.4 kcal/mol) rsc.orgresearchgate.net | Low (~5.4 kcal/mol) rsc.org |

| Flexibility | Less flexible, more rigid rsc.org | More flexible researchgate.net |

| Puckering | Puckered conformation nih.gov | Envelope and twist conformations nih.gov |

The higher ring strain in azetidine results in a more rigid and less flexible structure compared to the pyrrolidine ring. researchgate.netrsc.org While the azetidine ring has a defined puckered state, the pyrrolidine ring is more conformationally mobile, readily adopting various envelope and twist puckering modes. nih.govnih.gov

Computational studies have shown that peptides containing azetidine are generally somewhat more flexible than the corresponding proline-containing peptides. nih.gov This is attributed to a reduction in repulsive non-covalent interactions between the smaller azetidine ring and adjacent parts of the molecule. nih.gov This difference in flexibility can influence the stability of secondary structures in peptides and proteins. For example, the collagen-like extended conformation is energetically less favorable for azetidine than for proline. nih.gov The substitution from a five-membered pyrrolidine to a four-membered azetidine ring can lead to a more rigid molecular conformation, which can be beneficial for locking in a bioactive conformation for drug design.

Implications for Binding Interactions

The specific structural and conformational features of this compound have significant implications for its potential interactions with biological macromolecules, such as enzymes and receptors. The azetidine ring, being a conformationally constrained proline mimic, can influence the backbone torsion of peptides and peptidomimetics, thereby pre-organizing the molecule for binding to specific protein topologies.

The presence of the carboxamide group at the C2 position and the chloroacetyl group at the N1 position introduces key functionalities for directed binding interactions. The amide protons and the carbonyl oxygens of both the carboxamide and the chloroacetyl groups can act as hydrogen bond donors and acceptors, respectively. These interactions are crucial for anchoring the molecule within a binding pocket and for achieving high binding affinity and specificity.

A particularly important feature of this compound is the chloroacetyl group. This functional group is a well-known electrophilic moiety that can act as a covalent modifier of nucleophilic residues in proteins, such as cysteine, histidine, or lysine. The reactivity of the α-chloro amide can lead to the formation of a stable covalent bond with the target protein, resulting in irreversible inhibition. This covalent binding can offer advantages in terms of potency and duration of action.

The relative orientation of the chloroacetyl group with respect to the azetidine-2-carboxamide scaffold, as dictated by the ring pucker and the cis/trans conformation of the N-acyl bond, would be critical for positioning the electrophilic carbon in proximity to a nucleophilic residue in the target's active site. The conformational landscape of the molecule, therefore, directly influences its potential as a covalent inhibitor.

The combination of a conformationally distinct scaffold (the azetidine ring), multiple points for hydrogen bonding (the two amide groups), and a reactive electrophile (the chloroacetyl group) makes this compound a molecule with significant potential for targeted covalent modification of proteins. Its binding interactions would be a composite of initial non-covalent recognition, driven by shape complementarity and hydrogen bonding, followed by a covalent bond-forming reaction.

To illustrate the potential conformational parameters that would influence these binding interactions, the following tables provide theoretical data for bond lengths, bond angles, and dihedral angles for a plausible conformation of this compound. These values are based on standard geometries of similar chemical fragments.

Table 1: Theoretical Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| N1 | C2 | 1.47 |

| C2 | C3 | 1.54 |

| C3 | C4 | 1.54 |

| C4 | N1 | 1.47 |

| N1 | C(O) | 1.35 |

| C(O) | CH2Cl | 1.52 |

| C2 | C(O)NH2 | 1.51 |

| C(O) | NH2 | 1.34 |

Table 2: Theoretical Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C4 | N1 | C2 | 90.0 |

| N1 | C2 | C3 | 88.0 |

| C2 | C3 | C4 | 88.0 |

| C3 | C4 | N1 | 90.0 |

| C2 | N1 | C(O) | 125.0 |

| N1 | C(O) | CH2Cl | 118.0 |

| N1 | C2 | C(O)NH2 | 115.0 |

Table 3: Theoretical Dihedral Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C4 | N1 | C2 | C3 | 20.0 (puckered) |

| C2 | N1 | C(O) | CH2Cl | 180.0 (trans amide) |

| N1 | C2 | C(O) | NH2 | 60.0 |

Structure Activity Relationship Sar Studies of Azetidine Carboxamide Derivatives

Influence of the Chloroacetyl Moiety on Biological Activity

The 1-(2-chloroacetyl) group is a critical feature of the molecule, strongly influencing its biological profile. The chloroacetyl moiety is a well-known reactive group in medicinal chemistry, often functioning as an electrophile. chemicalbook.com This reactivity is due to the electron-withdrawing nature of the chlorine atom, which makes the adjacent carbonyl carbon susceptible to nucleophilic attack and the methylene (B1212753) carbon a target for substitution reactions.

The presence of the chloroacetyl group suggests that 1-(2-Chloroacetyl)azetidine-2-carboxamide may act as an irreversible inhibitor of its biological target. This mechanism typically involves the formation of a covalent bond between the compound and a nucleophilic residue (such as cysteine, histidine, or lysine) in the active site of an enzyme or receptor. This covalent interaction can lead to prolonged or permanent inactivation of the target protein, resulting in potent and durable biological effects.

In various classes of compounds, the N-chloroacetyl group has been integral to their biological activity. For instance, N-chloroacetyl derivatives of piperidin-4-ones have demonstrated significant antibacterial and antifungal activities. researchgate.net Similarly, the chloroacetyl group is a key synthon in the creation of other biologically active heterocyclic systems, such as azetidinones, which are known for their antibacterial properties. nih.govnih.gov The chloro group itself is a common substituent in drug design, where it can influence binding affinity through halogen bonding and other interactions, potentially enhancing the potency of a molecule. youtube.com

The reactivity of the chloroacetyl group can be modulated by substitutions on the acetyl moiety. For example, replacing the chlorine with other halogens or different leaving groups could alter the compound's reactivity and selectivity. Furthermore, the electronic environment of the azetidine (B1206935) ring can influence the reactivity of the chloroacetyl group.

Role of the Azetidine-2-carboxamide (B111606) Scaffold in Ligand-Target Interactions

The azetidine-2-carboxamide core serves as a rigid and conformationally constrained scaffold, which is a desirable feature in drug design. medwinpublishers.com This rigidity reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The four-membered azetidine ring mimics the structure of the amino acid proline, and azetidine-2-carboxylic acid itself is a known proline antagonist. medwinpublishers.com This mimicry suggests that compounds containing this scaffold may interact with biological targets that recognize proline or proline-containing peptides.

The carboxamide group at the 2-position of the azetidine ring is a key functional group for establishing interactions with biological targets. It can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). These hydrogen bonding capabilities are often crucial for the specific recognition and binding of a ligand to its receptor or enzyme active site. The orientation of the carboxamide group is fixed by the rigid azetidine ring, which can lead to highly specific and directional interactions.

The following table summarizes the key features of the azetidine-2-carboxamide scaffold and their likely roles in ligand-target interactions:

| Scaffold Feature | Likely Role in Ligand-Target Interaction |

| Azetidine Ring | Provides a rigid, conformationally constrained backbone. Acts as a proline mimic. Participates in van der Waals and hydrophobic interactions. |

| Carboxamide Group | Acts as a hydrogen bond donor and acceptor. Crucial for specific recognition and binding to the target. |

| Nitrogen Atom | Site of attachment for the chloroacetyl moiety. Acylation reduces basicity. |

Impact of Stereochemistry on Biological Efficacy

Stereochemistry is a critical determinant of biological activity for many chiral molecules, and azetidine derivatives are no exception. The this compound molecule possesses a stereocenter at the C2 position of the azetidine ring. Therefore, it can exist as two enantiomers: (S)-1-(2-chloroacetyl)azetidine-2-carboxamide and (R)-1-(2-chloroacetyl)azetidine-2-carboxamide.

Biological systems are inherently chiral, and as such, the different enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles. It is highly probable that the two enantiomers of this compound will display different biological efficacies. One enantiomer may bind with significantly higher affinity to the target protein, leading to greater potency, while the other may be less active or even inactive.

Studies on related azetidine-containing compounds have consistently demonstrated the profound impact of stereochemistry. For example, in a series of antimalarial bicyclic azetidines, only two of the eight possible stereoisomers were found to be active. acs.org Similarly, in the case of azetidine-2,3-dicarboxylic acids acting as NMDA receptor ligands, the four stereoisomers displayed markedly different affinities and agonist activities. nih.gov The (S)-enantiomer of azetidine-2-carboxamide is often the biologically relevant form in contexts where proline mimicry is involved. smolecule.com

The differential activity of enantiomers arises from the three-dimensional arrangement of the functional groups, which must complement the chiral binding site of the target protein. For this compound, the spatial orientation of the chloroacetyl group and the carboxamide group relative to the plane of the azetidine ring will be critical for optimal interaction with the target. An incorrect stereochemical configuration would likely lead to steric clashes or a failure to form key binding interactions, resulting in reduced or abolished biological activity.

Systematic Modifications and Their Biological Consequences

Systematic modifications of the this compound structure can provide valuable insights into its SAR. These modifications can be targeted at the chloroacetyl moiety, the azetidine ring, or the carboxamide group.

Modifications of the Chloroacetyl Moiety:

Replacement of Chlorine: Replacing the chlorine atom with other halogens (F, Br, I) would modulate the reactivity of the acetyl group. A fluorine substitution would likely decrease reactivity, potentially converting an irreversible inhibitor into a reversible one. Bromine or iodine substitutions would be expected to increase reactivity.

Alkyl Chain Length: Altering the length of the acyl chain (e.g., chloro-propionyl or chloro-butyryl) could affect how the reactive group is positioned within the binding site.

Branching: Introducing substituents on the acetyl methylene group could influence steric interactions and reactivity.

Modifications of the Azetidine Ring:

Ring Size: Expanding the ring to a pyrrolidine (B122466) (five-membered) or contracting it to an aziridine (B145994) (three-membered) would significantly alter the conformational constraints and the spatial arrangement of the substituents, likely having a dramatic effect on activity.

Substituents on the Ring: Introducing substituents at the C3 or C4 positions of the azetidine ring could probe for additional binding interactions or steric clashes within the target's binding site.

Modifications of the Carboxamide Group:

Amide Substitution: Replacing the primary amide with secondary or tertiary amides would alter its hydrogen bonding capacity and steric profile.

Bioisosteric Replacement: Replacing the carboxamide with bioisosteres such as a tetrazole or a carboxylic acid would change the electronic and steric properties of this part of the molecule and could lead to altered binding modes and potencies. drugbank.com

The following table provides hypothetical examples of systematic modifications and their potential biological consequences:

| Modification | Rationale | Potential Biological Consequence |

| Replace -COCH2Cl with -COCH3 | Remove the reactive electrophile | Loss of irreversible inhibition; likely significant decrease in potency. |

| Replace Azetidine with Pyrrolidine | Alter conformational rigidity | Potential loss of optimal binding conformation; likely decrease in activity. |

| Replace -CONH2 with -COOH | Change hydrogen bonding profile and introduce a negative charge | Altered binding interactions; potential change in selectivity and potency. |

| Introduce a methyl group at C3 | Probe for steric and hydrophobic interactions | Could either increase or decrease activity depending on the topology of the binding site. |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

While specific QSAR models for this compound are not available in the public domain, the development of such models would be a valuable tool for optimizing the biological activity of this class of compounds. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.

A typical QSAR study for derivatives of this compound would involve synthesizing a library of analogs with systematic variations and measuring their biological activity. A wide range of molecular descriptors would then be calculated for each analog, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and HOMO/LUMO energies. They would be particularly important for modeling the reactivity of the chloroacetyl group.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. They are crucial for understanding how the molecule fits into its binding site.

Hydrophobic Descriptors: The most common is LogP, which describes the lipophilicity of the molecule. This is important for both target binding and pharmacokinetic properties like membrane permeability.

Topological Descriptors: These describe the connectivity of atoms in the molecule.

Once the descriptors and biological activity data are obtained, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build the QSAR model. A validated QSAR model could then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.

For azetidine derivatives in general, QSAR studies have highlighted the importance of thermodynamic and steric parameters for their biological activity. Such models can provide quantitative insights into the SAR and help in the rational design of new therapeutic agents.

Biological Activities and Mechanistic Investigations of Azetidine 2 Carboxamide Derivatives

Enzyme Inhibition Properties

Azetidine-2-carboxamide (B111606) derivatives have been investigated as inhibitors of various enzymes, owing to their structural similarity to proline, an amino acid frequently found in enzyme active sites.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition (referencing pyrrolidine (B122466) analog, with noted structural impact)

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism, making it a significant target for the treatment of type 2 diabetes. nih.govresearchgate.netnih.gov Azetidine-based compounds have emerged as potent inhibitors of DPP-IV. nih.govresearchgate.net The structure-activity relationships of these inhibitors have been explored, with subtypes including 2-cyanoazetidines and 2-ketoazetidines demonstrating sub-micromolar potency. nih.gov

A key aspect of the development of azetidine-based DPP-IV inhibitors has been the comparison to their pyrrolidine analogs. The smaller, more constrained four-membered azetidine (B1206935) ring can offer advantages in terms of binding affinity and selectivity compared to the five-membered pyrrolidine ring. researchgate.net For instance, certain cyanoazetidine derivatives exhibit aqueous stability comparable to the closely related and well-studied cyanopyrrolidines, which is a critical factor for drug development. nih.gov The pyrrolidine ring of the inhibitor Val-pyrrolidide effectively fills a hydrophobic pocket in the DPP-IV active site, which is selective for small residues like proline. researchgate.net This highlights the importance of the ring structure in achieving potent inhibition. The design of fluorinated azetidine and pyrrolidine amides has also been explored to modulate their inhibitory activity against DPP-IV.

It is important to note that selectivity over other dipeptidyl peptidases, such as DPP8 and DPP9, is a crucial consideration for the safety profile of DPP-IV inhibitors. nih.govepa.gov

Other Enzyme Targets for Azetidine Derivatives

Beyond DPP-IV, azetidine derivatives have shown inhibitory activity against other enzymes. For example, certain azetidin-2-one (B1220530) analogs have been identified as inhibitors of Phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. nih.gov The inhibitory activity was found to be correlated with their anti-inflammatory and anti-tubercular effects. nih.gov

Additionally, some novel pyrazinamide (B1679903) condensed azetidinones have demonstrated inhibitory activity against cholinesterase enzymes, with some compounds showing potent inhibition of both acetylcholinesterase (AChE) and butylcholinesterase (BuChE). researchgate.net L-azetidine-2-carboxylate hydrolase is another enzyme that has been identified in the metabolic pathway of azetidine-2-carboxylate in some bacteria, responsible for opening the azetidine ring. nih.gov

Antimicrobial Spectrum of Activity

Azetidine-2-carboxamide derivatives have been a subject of interest for their potential as antimicrobial agents, exhibiting a broad spectrum of activity against various pathogens.

Antibacterial Activities (Gram-Positive and Gram-Negative)

Numerous studies have demonstrated the antibacterial potential of azetidine derivatives against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives showed moderate to high antibacterial action. researchgate.net Similarly, novel thiazolidine-2,4-dione carboxamide derivatives have displayed weak to moderate antibacterial activity against Gram-negative bacteria, with one compound also showing activity against the Gram-positive bacterium Staphylococcus aureus. mdpi.com

The following table summarizes the antibacterial activity of selected azetidine derivatives from various studies.

| Compound/Derivative Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives | Moderate to High Activity | Moderate to High Activity | researchgate.net |

| Thiazolidine-2,4-dione carboxamide derivatives | Weak to Moderate Activity (S. aureus) | Weak to Moderate Activity (E. coli, P. aeruginosa) | mdpi.com |

| Asymmetric and monomeric robenidine (B1679493) analogues | Active against MRSA and VRE | Modest activity against E. coli and P. aeruginosa | nih.gov |

| New Mefenamic acid-Oxoazetidine Derivatives | Good antibacterial activity | Good antibacterial activity | researchgate.net |

Antifungal Activities

The antifungal properties of azetidine derivatives have also been explored. A novel azetidine tethered to chitosan (B1678972) demonstrated significant antifungal activity against Aspergillus fumigatus. nih.gov L-azetidine-2-carboxylic acid, isolated from Disporopsis aspera rhizomes, exhibited potent antifungal activity against Podosphaera xanthii, the causative agent of powdery mildew in cucurbits. researchgate.netnih.gov

The table below presents findings on the antifungal activity of azetidine-related compounds.

| Compound/Derivative Type | Fungal Species | Observed Effect | Reference |

| Azetidine tethered chitosan | Aspergillus fumigatus | Significant antifungal activity, reduction in mycelial growth | nih.gov |

| L-azetidine-2-carboxylic acid | Podosphaera xanthii | Curative and eradicative activity, inhibition of mycelial growth | researchgate.netnih.gov |

| Thiazolidine-2,4-dione carboxamide derivatives | Candida albicans | Weak to moderate antifungal activity | mdpi.com |

| N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide (B137802) derivatives | Candida albicans | Significant antifungal activity | psu.edu |

Antitubercular Activities

Azetidine derivatives have shown promise as antitubercular agents, with several studies reporting significant activity against Mycobacterium tuberculosis. A series of azetidine derivatives, termed BGAz, exhibited potent bactericidal activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis with MIC99 values below 10 μM. bham.ac.ukacs.orgresearchgate.net The mechanism of action for these compounds appears to involve the inhibition of mycolic acid biosynthesis. acs.org

Furthermore, certain azetidin-2-one analogs have demonstrated moderate to good anti-tubercular activity, with some compounds exhibiting MIC values as low as 0.78 µg/mL against the M. tuberculosis H37Rv strain. nih.govresearchgate.net The presence of a chloro substitution on an aryloxy acid moiety was found to enhance the antimycobacterial activity in this series of compounds. nih.gov

The antitubercular activities of various azetidine derivatives are summarized in the table below.

| Compound/Derivative Type | Mycobacterium Strain | MIC/Activity | Reference |

| BGAz derivatives | M. tuberculosis (drug-sensitive and MDR) | MIC99 < 10 μM | bham.ac.ukacs.orgresearchgate.net |

| Azetidin-2-one analogues (e.g., 4g) | M. tuberculosis H37Rv | MIC = 0.78 µg/mL | nih.govresearchgate.net |

| N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide derivatives | Mycobacterium tuberculosis | Significant antitubercular activity | psu.edu |

Anticancer Activities of Azetidine Derivatives

The azetidine scaffold has proven to be a valuable framework in the design of novel anticancer agents. Research has led to the development of various derivatives that exhibit significant activity against several cancer types through diverse mechanisms of action.

A notable series of (R)-azetidine-2-carboxamide analogues have been identified as potent, direct inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein frequently activated in cancer cells to promote proliferation and survival. acs.orgnih.gov These compounds demonstrate sub-micromolar inhibitory potencies against STAT3, with high selectivity over other STAT family members like STAT1 and STAT5. nih.gov Specific analogues, such as 7g and 9k, not only bind to STAT3 with high affinity but also effectively inhibit its phosphorylation and DNA-binding activity within human breast cancer cells (MDA-MB-231 and MDA-MB-468). nih.gov This inhibition leads to reduced cell viability, suppressed cell growth, inhibition of colony survival, and the induction of apoptosis. nih.gov

Other classes of azetidine derivatives have also shown promise. Azetidin-2-one derivatives incorporating 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) rings have demonstrated significant in vitro cytotoxicity against the MCF-7 breast cancer cell line. mdpi.com Compounds bearing electron-withdrawing groups, such as chloro or nitro substituents, were particularly effective. mdpi.com Similarly, thiazole-conjugated 2-azetidinones have been evaluated for their antiproliferative effects against HeLa cancer cells, while other 2-azetidinone derivatives have shown potential as anti-leukemic agents. pnrjournal.compeerscientist.com

Furthermore, the proline analogue azetidine-2-carboxylic acid has been investigated as a tool to enhance the immunogenicity of tumors. By being misincorporated into newly synthesized proteins in cancer cells, it can create mutated proteins that trigger a stronger anti-tumor immune response. tandfonline.com

| Compound Series | Target/Cell Line | Key Findings | Reference |

|---|---|---|---|

| (R)-Azetidine-2-carboxamide analogues (e.g., 5a, 5o, 8i, 7g, 9k) | STAT3; MDA-MB-231 & MDA-MB-468 breast cancer cells | Sub-micromolar IC50 values for STAT3 inhibition (e.g., 0.34 μM for 8i); inhibited cell growth and induced apoptosis. | nih.gov |

| Azetidin-2-one derivatives of 1,3,4-oxadiazole/thiadiazole (e.g., AZ-5, AZ-19) | MCF-7 breast cancer cells | High efficacy with inhibition up to 94.76% at 2 μM concentration for compound AZ-19. | mdpi.com |

| Thiazole conjugated 2-azetidinones (e.g., Compound 9) | HeLa cancer cells | Compound 9 identified as the most potent agent in the series with an IC50 of 58.86 µM. | pnrjournal.com |

| 2-Azetidinone derivatives (e.g., AZT-6) | Leukemia (Tyrosine protein kinase BCR-ABL-1) | Compound AZT-6 exhibited the most potent anti-leukemic activity among the tested derivatives. | peerscientist.com |

Other Noted Biological Activities of Azetidine Scaffolds

Beyond their anticancer properties, azetidine-based molecules have been investigated for a range of other biological activities, including anti-inflammatory and antioxidant effects, and have relevance in the context of neurodegenerative diseases.

Anti-inflammatory Activity

Certain synthetic azetidine derivatives exhibit significant anti-inflammatory properties. A study on novel azetidine-2-one derivatives of ferulic acid demonstrated potent activity in both acute and chronic models of inflammation. mdpi.comresearchgate.net In a carrageenan-induced rat paw edema model (an acute inflammation model), the compounds showed a maximum anti-inflammatory effect 24 hours after administration, suggesting a long-acting profile. mdpi.comresearchgate.net The most active compound in the series, designated 6b, demonstrated an effect comparable to the established anti-inflammatory drug indomethacin (B1671933) in inhibiting chronic inflammation, as measured by the granulation tissue formation test. mdpi.com

Conversely, the parent non-protein amino acid, L-azetidine-2-carboxylic acid (AZE), has been shown to exert pro-inflammatory effects. nih.govnih.gov In studies using BV2 microglial cells, AZE treatment led to a robust increase in the release of nitric oxide and the expression of pro-inflammatory markers such as IL-1β, IL-6, and NOS2. nih.govnih.govresearchgate.net This suggests that while the core azetidine structure can be a platform for developing anti-inflammatory drugs, specific substitutions are critical to defining the ultimate biological effect.

| Compound | Inflammation Model | Result | Reference |